globosumone B

Description

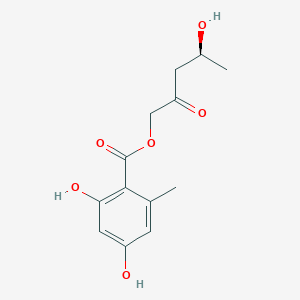

Globosumone B is a bioactive secondary metabolite belonging to the benzoate ester class. It is formally derived from the condensation of o-orsellinic acid and (4S)-1,4-dihydroxypentan-2-one . Initially isolated from the fungus Chaetomium globosum, it has also been identified in Penicillium atramentosum associated with the rhizosphere of the seagrass Zostera marina . The compound exhibits significant cytotoxic activity against cancer cell lines, making it a candidate for antitumor drug discovery . Its production is influenced by fungal culture conditions, particularly in nutrient-rich media like WH (containing glucose, maltose, and yeast extract), which enhances metabolic diversity in Penicillium species .

Properties

Molecular Formula |

C13H16O6 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

[(4S)-4-hydroxy-2-oxopentyl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C13H16O6/c1-7-3-9(15)5-11(17)12(7)13(18)19-6-10(16)4-8(2)14/h3,5,8,14-15,17H,4,6H2,1-2H3/t8-/m0/s1 |

InChI Key |

XPROBYNUZWGFGY-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)OCC(=O)C[C@H](C)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OCC(=O)CC(C)O)O)O |

Synonyms |

globosumone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Glabrocoumarone B

Structural Features :

- Molecular Formula : C₁₉H₁₆O₄

- Core Structure : A 2H-1-benzopyran-5-ol scaffold fused with a 6-hydroxy-2-benzofuran group .

- Key Differences: Unlike globosumone B, which is an o-orsellinic acid derivative, glabrocoumarone B lacks the pentanone side chain and instead incorporates a benzofuran moiety .

Bioactivity: Limited data exist on glabrocoumarone B’s pharmacological properties, though benzofuran derivatives are often associated with anti-inflammatory and antimicrobial activities .

Penicillenol A1/A2

Structural Features :

Functional Analogs

Tubingensin A/B

Functional Similarity : Both tubingensin A/B (from Aspergillus tubingensis) and this compound show antiviral and cytotoxic properties. However, tubingensin A/B targets herpes simplex virus type 1, while this compound’s primary activity is anticancer .

Hongoquercin A

Functional Contrast : Hongoquercin A demonstrates antibacterial activity but lacks reported cytotoxicity, highlighting the specificity of this compound’s antitumor effects .

Research Findings and Implications

Cytotoxicity Mechanisms

Source Variability

The dual isolation of this compound from Chaetomium globosum and Penicillium atramentosum underscores fungal metabolic plasticity. Culture conditions (e.g., WH medium’s high carbon/nitrogen content) critically influence yield, a factor less documented for analogs like glabrocoumarone B .

Pharmacophore Analysis

This compound’s ester and hydroxyl groups contribute to its bioactivity through H-bond donor/acceptor interactions, akin to glabrocoumarone B’s benzofuran oxygen atoms. However, its pentanone side chain may enhance membrane permeability compared to bulkier benzofuran systems .

Data Tables

Table 1. Comparative Bioactivity Profiles

Q & A

Q. Methodological Approach :

- Use aggregated search strategies () across specialized databases (e.g., SciFinder, Reaxys) combining keywords like "this compound," "Chaetomium globosum metabolites," and "spiro-lactone derivatives." Cross-reference spectral data (NMR, HRMS) from peer-reviewed journals and patent filings.

- Validate discrepancies using contextualized search () by comparing X-ray crystallography data (if available) with computational models (e.g., density functional theory calculations) .

What experimental design considerations are critical for assessing the bioactivity of this compound in vitro vs. in vivo models?

Q. Advanced Framework :

- In vitro : Optimize cell viability assays (e.g., MTT) with controls for solvent interference (DMSO concentration ≤0.1%). Include dose-response curves and IC50 calculations using nonlinear regression ().

- In vivo : Address pharmacokinetic challenges (e.g., bioavailability) via pilot studies () with small sample sizes (n=6–8 per group) to refine dosing regimens before scaling. Use LC-MS/MS for plasma metabolite quantification .

How should researchers resolve contradictions in reported biological targets of this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

Q. Analytical Strategy :

- Apply contradiction analysis () by:

a) Comparing assay conditions (e.g., cell lines, incubation time, compound purity ≥95% via HPLC).

b) Evaluating concentration-dependent dual effects (e.g., NF-κB inhibition at low doses vs. ROS-mediated apoptosis at high doses). - Use unified pharmacophore models () to identify off-target interactions or allosteric modulation .

What methodologies are recommended for optimizing the synthetic yield of this compound?

Q. Synthetic Chemistry Protocol :

- Follow experimental reproducibility guidelines ():

a) Document reaction parameters (temperature, solvent polarity, catalyst loading) in triplicate.

b) Employ design of experiments (DoE) to identify critical factors (e.g., spiro-cyclization efficiency). - Characterize intermediates via tandem MS/MS and 2D-NMR to trace yield-limiting steps .

How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Q. Advanced SAR Workflow :

- Synthesize analogs with systematic modifications (e.g., lactone ring substitution, stereochemical variations).

- Use multi-parametric optimization ():

a) Test analogs against primary (e.g., COX-2 inhibition) and secondary targets (e.g., cytotoxicity in normal cells).

b) Apply QSAR models with descriptors like logP, polar surface area, and H-bond donors .

What statistical approaches address small sample sizes in preclinical studies of this compound?

Q. Statistical Mitigation :

- For pilot studies (), use non-parametric tests (e.g., Mann-Whitney U) to accommodate skewed distributions.

- Apply Bayesian hierarchical modeling to pool data from multiple low-n experiments while accounting for inter-study variability .

How should conflicting data on this compound’s metabolic stability be interpreted?

Q. Data Reconciliation Strategy :

- Cross-validate hepatic microsome assays (human vs. rodent) with in silico ADMET predictions (e.g., SwissADME).

- Investigate species-specific cytochrome P450 isoform interactions via enzyme inhibition assays .

What are best practices for ensuring ethical reproducibility in this compound research?

Q. Ethical and Technical Guidelines :

- Adhere to experimental reporting standards ():

a) Disclose compound purity, storage conditions, and batch variability.

b) Share raw spectral data and chromatograms in supplementary materials. - For in vivo work, follow ARRIVE 2.0 guidelines for animal study transparency .

How can researchers identify novel biosynthetic gene clusters for this compound production in Chaetomium species?

Q. Genomic Methodology :

- Combine polyketide synthase (PKS) gene mining (e.g., antiSMASH) with heterologous expression in Aspergillus nidulans.

- Validate cluster functionality via CRISPR-Cas9 knockout and LC-MS-based metabolomic profiling .

What strategies mitigate publication bias in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.